Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H23NO4. It is characterized by the presence of an azetidine ring, a tert-butyl group, and an ethoxy-oxopropyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Ethoxy-oxopropyl Group: This step involves esterification or acylation reactions where the ethoxy-oxopropyl group is attached to the azetidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: These processes ensure efficient and scalable production.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy-oxopropyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted azetidines.
Scientific Research Applications
Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azetidine ring can engage in ring-opening reactions, while the tert-butyl and ethoxy-oxopropyl groups can participate in various chemical transformations. These interactions can modulate biological pathways and molecular targets, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate: Contains a piperidine ring, offering different reactivity and applications.
Uniqueness: Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical properties and reactivity compared to pyrrolidine and piperidine analogs. This uniqueness makes it valuable in specific synthetic and research applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate (CAS No. 1648864-41-8) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on the latest research findings.
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
Structure: The compound features an azetidine ring, which is significant for its biological interactions.
The synthesis of this compound typically involves the reaction of azetidine with tert-butyl chloroformate and ethyl 2-oxopropanoate under controlled conditions. The process can be scaled up for industrial production using optimized reaction conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The azetidine ring can engage with enzymes and receptors, potentially modulating their activity. This mechanism is crucial for understanding how the compound may influence physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in drug development.
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired.
- Cytotoxic Effects: In vitro studies have indicated potential cytotoxic effects against cancer cell lines, highlighting its possible role in cancer therapy .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results demonstrated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
In a biochemical assay, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. The results indicated a dose-dependent inhibition, pointing towards its potential use in treating neurodegenerative diseases like Alzheimer's .
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Findings suggest that modifications to the azetidine ring can significantly alter its biological activity, emphasizing the importance of structural integrity for optimal interaction with biological targets .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)9(2)10-7-14(8-10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKWZYRQZCTBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135285 | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-60-4 | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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